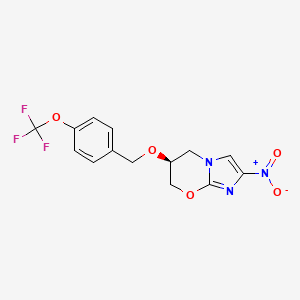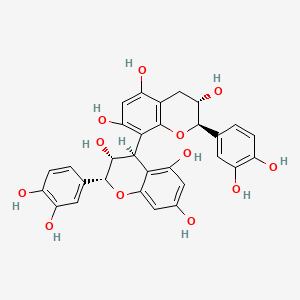
原花青素B1
描述
Procyanidin B1 is a naturally occurring dimeric flavonoid, specifically a type of procyanidin. It is composed of two flavan-3-ol units, catechin and epicatechin, linked by a 4→8 bond. This compound is found in various plants, including Cinnamomum verum (Ceylon cinnamon), Uncaria guianensis (cat’s claw), Vitis vinifera (common grape vine), and peaches . Procyanidin B1 is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits.
科学研究应用
原花青素B1在科学研究中有着广泛的应用:
作用机制
原花青素B1主要通过其抗氧化活性发挥作用。 它可以清除自由基和螯合金属离子,从而防止细胞和组织的氧化损伤 。 该化合物与各种分子靶点相互作用,包括参与氧化应激途径的酶,例如酪氨酸酶 。通过抑制这些酶,this compound有助于维持细胞稳态并防止氧化损伤。
生化分析
Biochemical Properties
Procyanidin B1 interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit the Kv10.1 channel in a concentration-dependent manner, showing negligible effects on other potassium channels . This interaction with the Kv10.1 channel suggests a potential role in regulating cellular excitability.
Cellular Effects
Procyanidin B1 has been shown to have various effects on cells. For instance, it has been found to protect human pulmonary alveolar epithelial cells (HPAEpiCs) from lipopolysaccharide-mediated inflammation damage by modulating the eNOS/NO/cGMP pathway . It also has been reported to inhibit the proliferation of HeLa S3 cells .
Molecular Mechanism
The molecular mechanism of Procyanidin B1 involves interactions at the molecular level. It has been suggested that Procyanidin B1 can be converted into procyanidin A1 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions . This conversion could potentially influence its interactions with other biomolecules and its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, Procyanidin B1 has shown to have temporal effects. For instance, it has been found to reduce the level of oxidative stress during the in vitro development of somatic cell nuclear transfer (SCNT) embryos by decreasing the level of reactive oxygen species (ROS) and increasing the level of glutathione (GSH) and mitochondrial membrane potential (MMP) .
Dosage Effects in Animal Models
In animal models, the effects of Procyanidin B1 have been observed to vary with different dosages. For example, varying concentrations of Procyanidin B1 (50, 100, 150, or 200 μM) enhanced LPS-mediated HPAEpiCs activity, proliferation, and eNOS expression, while reducing apoptosis .
Metabolic Pathways
Procyanidin B1 is involved in several metabolic pathways. It is believed that Procyanidin B1 can be metabolized through three pathways: the flavan bond breaks, the lower structure forms catechins, and the catechins further open the C ring to form catechins .
Transport and Distribution
It is known that only a small fraction of ingested Procyanidins are absorbed in the small intestine, with the majority undergoing microbiota modifications .
准备方法
合成路线和反应条件: 原花青素B1可以通过儿茶素和表儿茶素的氧化偶联合成。 一种常见的方法是在中性条件下使用1,1-二苯基-2-苦基肼(DPPH)等自由基引发剂 。反应通常需要仔细控制温度和pH值,以确保形成所需的二聚体。
工业生产方法: this compound的工业生产通常涉及从天然来源提取。提取过程包括使用甲醇、丙酮或乙醇等溶剂进行提取,然后进行色谱柱分离等纯化步骤。 溶剂和提取条件的选择会显着影响化合物的产率和纯度 。
化学反应分析
反应类型: 原花青素B1会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是它通过使用DPPH自由基的自由基氧化转化为原花青素A1 。
常用试剂和条件:
氧化: 中性条件下的DPPH自由基。
还原: 常见的还原剂,如硼氢化钠。
取代: 涉及亲核试剂(如羟基)的反应。
主要产物:
氧化: 原花青素A1。
还原: 具有改变的羟基的this compound的还原形式。
取代: 具有取代羟基的衍生物。
相似化合物的比较
原花青素B1是较大原花青素家族的一部分,其中包括其他二聚体,例如原花青素B2、B3和B4 。这些化合物具有相似的结构,但黄烷-3-醇单元之间的具体连接方式不同。 例如,原花青素B2具有4→6键,而不是this compound中发现的4→8键 。这种结构差异会影响它们的生物活性及其与其他分子的相互作用。 This compound在特定的抗氧化特性和调节酶活性的能力方面是独一无二的,这使其成为研究和工业应用中的一种宝贵化合物 。
属性
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-UKWJTHFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030238 | |
| Record name | Procyanidin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20315-25-7 | |
| Record name | Procyanidin B1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 232 °C | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the key mechanisms behind Procyanidin B1's neuroprotective effects?
A1: Research suggests that Procyanidin B1 exhibits neuroprotective effects through several mechanisms:
- Antioxidant Activity: Procyanidin B1 acts as a potent antioxidant, effectively scavenging reactive oxygen species (ROS) like hydroxyl radicals, superoxide anions, and singlet oxygen. [] This scavenging ability helps protect cells from oxidative damage, a key factor in neurodegenerative diseases. [, , , ]
- Nrf2/ARE Pathway Upregulation: Studies indicate that Procyanidin B1 can upregulate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. [, ] This pathway activation leads to increased expression of antioxidant enzymes like glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD), bolstering the cell's antioxidant defenses. [, , ]
- Mitochondrial Protection: Procyanidin B1 may also contribute to neuroprotection by preserving mitochondrial membrane potential (Δψm), which is vital for cellular energy production and overall cell survival. []
Q2: How does the degree of polymerization of procyanidins affect their neuroprotective activity?
A2: Studies comparing the neuroprotective effects of procyanidin monomers, dimers, and trimers suggest a positive correlation between the degree of polymerization and neuroprotective activity. The procyanidin trimer, Procyanidin C1, consistently demonstrated greater neuroprotective effects compared to dimers or monomers in both cellular and zebrafish models of neurodegeneration. [, ] This suggests that larger procyanidins may possess enhanced ability to scavenge free radicals, modulate signaling pathways, and protect neuronal cells from damage. [, ]
Q3: What is the role of Procyanidin B1 in mitigating oxidative stress during in vitro maturation of pig oocytes?
A3: Supplementation of in vitro maturation (IVM) media with Procyanidin B1 has been shown to improve the quality of pig oocytes and promote embryo development by reducing oxidative stress. [] This positive effect is attributed to:
- Decreased ROS Production: Procyanidin B1 effectively scavenges ROS, thereby minimizing oxidative damage to oocytes and surrounding cumulus cells. []
- Enhanced Antioxidant Defenses: Procyanidin B1 increases intracellular glutathione (GSH) levels, a crucial antioxidant that protects cells from oxidative damage. []
- Improved Mitochondrial Function: Procyanidin B1 helps maintain mitochondrial membrane potential, ensuring proper energy production and reducing the risk of apoptosis in oocytes. []
Q4: What is the molecular structure of Procyanidin B1?
A4: Procyanidin B1 is a dimer composed of two flavan-3-ol units, (-)-epicatechin and (+)-catechin, linked through a B-type bond. Its chemical structure is characterized by two flavan-3-ol units linked by a single bond between the 4-position of one unit and the 8-position of the other.
Q5: How is Procyanidin B1 identified and quantified in plant materials and biological samples?
A5: Several analytical techniques are employed for the identification and quantification of Procyanidin B1:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate and quantify Procyanidin B1 in complex mixtures like plant extracts or biological samples. Different detection methods can be coupled with HPLC, including diode-array detection (DAD) for quantification based on UV-Vis absorbance and mass spectrometry (MS) for unambiguous identification and highly sensitive quantification. [, , , , , ]
- Ultra-High Performance Liquid Chromatography (UHPLC): Similar to HPLC but operating at higher pressures, UHPLC offers improved resolution and sensitivity for analyzing Procyanidin B1, especially in complex matrices. [, ]
- Mass Spectrometry (MS): This technique is particularly useful for the structural characterization of Procyanidin B1 and its metabolites. Different MS techniques, including triple-quadrupole MS and time-of-flight MS, can be employed to determine the molecular weight, fragmentation pattern, and structural isomers of Procyanidin B1. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and stereochemistry of Procyanidin B1. 1H NMR and 13C NMR spectra are commonly used to confirm the identity and purity of isolated Procyanidin B1. [, ]
Q6: What is the significance of identifying Procyanidin B1 and other phenolic compounds in agroindustrial residues?
A6: Identifying and characterizing Procyanidin B1 and other phenolic compounds in agroindustrial residues is crucial for several reasons:
- Waste Valorization: Agroindustrial residues often contain significant amounts of valuable bioactive compounds like Procyanidin B1, representing an untapped resource. [, ] Characterizing these compounds enables their potential extraction and utilization, adding value to waste streams and promoting a circular economy.
- Functional Food Ingredients: Phenolic compounds, including Procyanidin B1, possess various health-promoting properties, making them suitable for development into functional food ingredients or nutraceuticals. [, ]
- Source of Natural Antioxidants: Procyanidin B1's strong antioxidant activity makes it a potential alternative to synthetic antioxidants in food preservation and other applications. [, ]
Q7: How does the stability of Procyanidin B1 vary under different processing conditions?
A7: The stability of Procyanidin B1 is influenced by various factors, including temperature, pH, and the presence of other compounds:
- Thermal Degradation: High temperatures, particularly during roasting, can lead to the degradation of Procyanidin B1. Studies on cocoa beans showed a decrease in Procyanidin B1 content with increasing roasting temperature and time. []
Q8: How can processing methods be optimized to preserve Procyanidin B1 content in food products?
A8: Several strategies can be employed to minimize Procyanidin B1 degradation during food processing:
- Controlled Roasting Conditions: Optimizing roasting time and temperature can help preserve Procyanidin B1 content in cocoa beans and other roasted products. []
- Mild Extraction Techniques: Employing mild extraction methods, such as using lower temperatures and shorter extraction times, can prevent Procyanidin B1 degradation. [, , ]
Q9: What is known about the absorption and metabolism of Procyanidin B1 in humans?
A9: Research on the pharmacokinetics of Procyanidin B1 suggests:
- Microbial Metabolism: The gut microbiota plays a crucial role in metabolizing Procyanidin B1 into smaller phenolic acids and other metabolites. [] These metabolites may contribute to the observed health benefits of Procyanidin B1.
- Detection in Serum: Despite limited absorption, Procyanidin B1 has been detected in human serum after the consumption of proanthocyanidin-rich grape seed extract, suggesting that some degree of absorption and/or enterohepatic circulation may occur. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


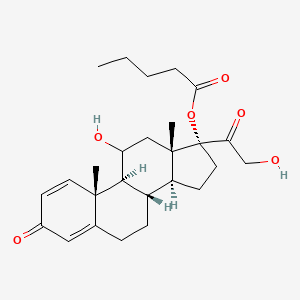
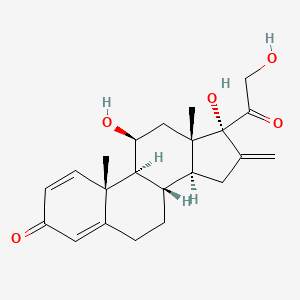
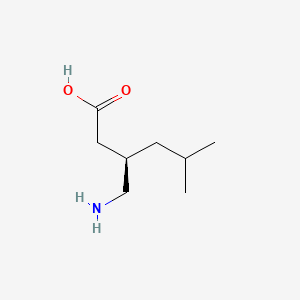

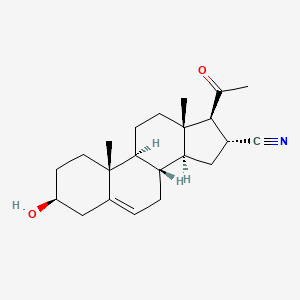
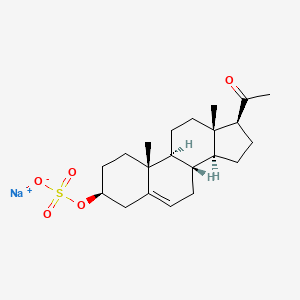
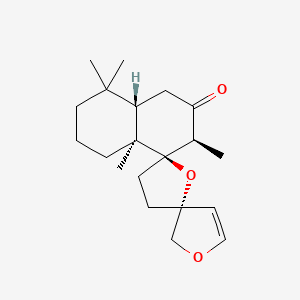
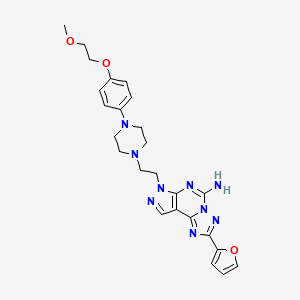
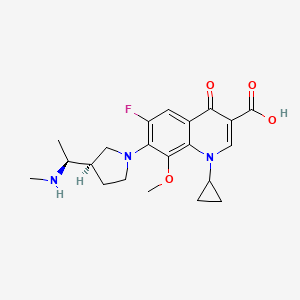
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
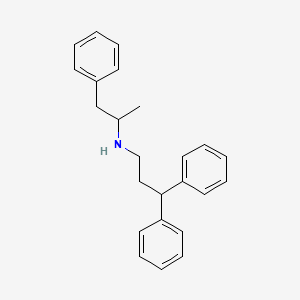
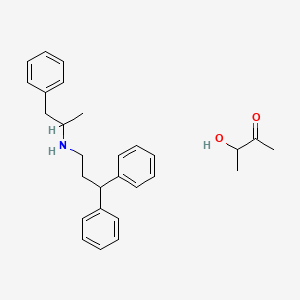
![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)
